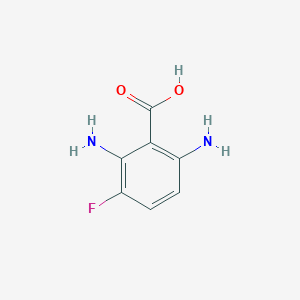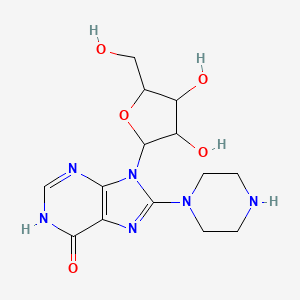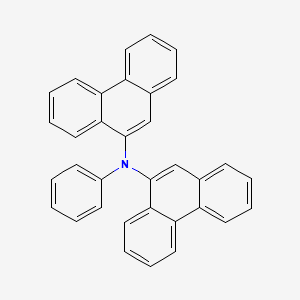![molecular formula C14H20Cl2N2O B14782005 2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14782005.png)
2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-N-(2,4-dichlorobenzyl)-N-ethyl-3-methylbutanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound is characterized by the presence of an amino group, a dichlorobenzyl group, and a butanamide backbone, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2,4-dichlorobenzyl)-N-ethyl-3-methylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the dichlorobenzyl intermediate: The reaction of 2,4-dichlorobenzyl chloride with an appropriate nucleophile, such as an amine, under basic conditions to form the dichlorobenzyl intermediate.
Introduction of the butanamide backbone: The dichlorobenzyl intermediate is then reacted with an appropriate butanamide derivative, such as N-ethyl-3-methylbutanamide, under suitable conditions to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-N-(2,4-dichlorobenzyl)-N-ethyl-3-methylbutanamide may involve large-scale batch or continuous processes. These methods often utilize automated reactors and advanced purification techniques to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-N-(2,4-dichlorobenzyl)-N-ethyl-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides or nitroso derivatives.
Reduction: The dichlorobenzyl group can be reduced to form the corresponding benzyl derivatives.
Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Formation of oxides or nitroso derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of hydroxyl or alkyl-substituted derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Amino-N-(2,4-dichlorobenzyl)-N-ethyl-3-methylbutanamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Pharmaceuticals: It may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Industrial Chemistry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-N-(2,4-dichlorobenzyl)-N-ethyl-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group and dichlorobenzyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Amino-N-(2,4-dichlorobenzyl)-N-ethyl-3-methylbutanamide: The enantiomer of the compound, which may have different biological activity and properties.
2-Amino-N-(2,4-dichlorobenzyl)-N-ethylbutanamide: A similar compound lacking the methyl group, which may affect its reactivity and applications.
Uniqueness
(S)-2-Amino-N-(2,4-dichlorobenzyl)-N-ethyl-3-methylbutanamide is unique due to its specific stereochemistry and the presence of both the dichlorobenzyl and butanamide groups
Propiedades
Fórmula molecular |
C14H20Cl2N2O |
|---|---|
Peso molecular |
303.2 g/mol |
Nombre IUPAC |
2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide |
InChI |
InChI=1S/C14H20Cl2N2O/c1-4-18(14(19)13(17)9(2)3)8-10-5-6-11(15)7-12(10)16/h5-7,9,13H,4,8,17H2,1-3H3 |
Clave InChI |
XIGSGXJYDQOHTP-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1=C(C=C(C=C1)Cl)Cl)C(=O)C(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




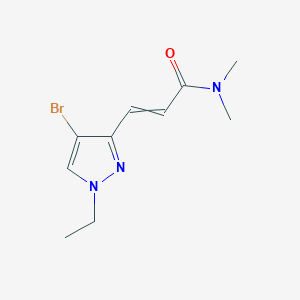
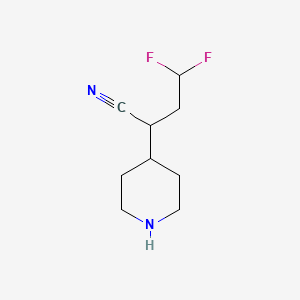

![3-Bromobenzo[c]isothiazole-5-carboxylic acid](/img/structure/B14781972.png)
![(7aR)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B14781974.png)

![Tert-butyl 2-[(2-aminopropanoylamino)methyl]piperidine-1-carboxylate](/img/structure/B14781996.png)
![3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]pyridine](/img/structure/B14782012.png)
